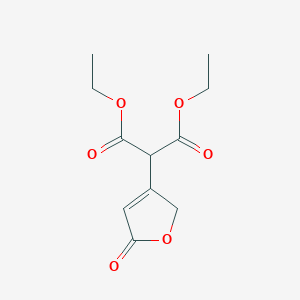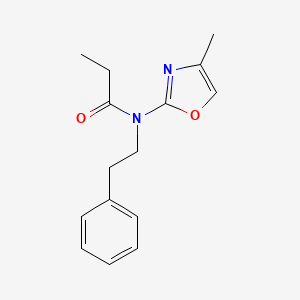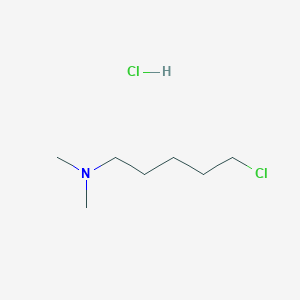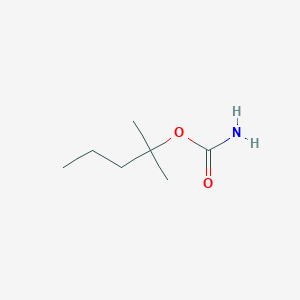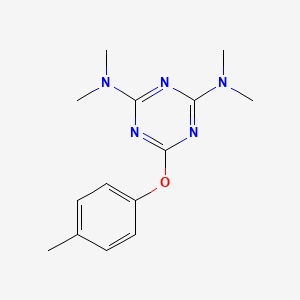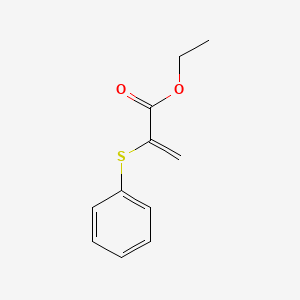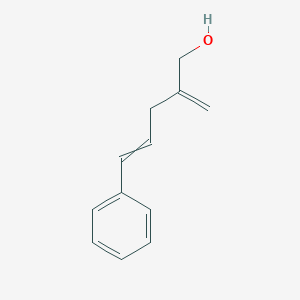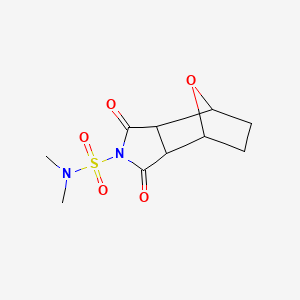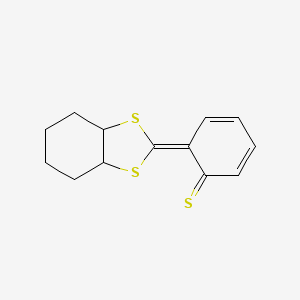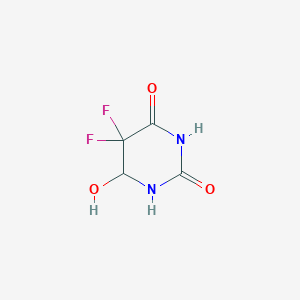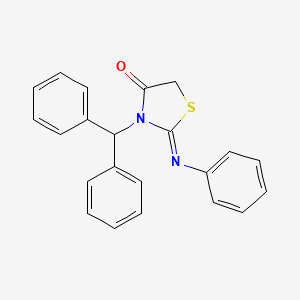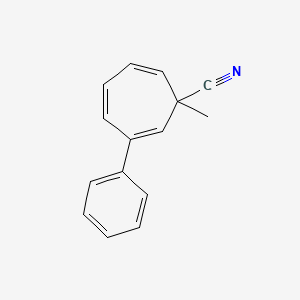
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile is an organic compound characterized by a seven-membered ring structure with alternating double bonds, a phenyl group, a methyl group, and a nitrile group
Méthodes De Préparation
The synthesis of 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cycloheptatriene with phenylmagnesium bromide, followed by the introduction of a nitrile group through a substitution reaction. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens or nitro groups.
Addition: The double bonds in the cycloheptatriene ring can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The phenyl and cycloheptatriene rings provide a rigid framework that can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile include:
Cycloheptatriene: A simpler structure without the phenyl, methyl, and nitrile groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Propriétés
Numéro CAS |
52432-96-9 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c1-15(12-16)10-6-5-9-14(11-15)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
BQGKCIBGFJHPHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=CC(=C1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


